Tenofovir alafenamide Impurity 3

RP-HPLC method validation TAF impurity profiling pharmaceutical quality control

This (RRS)-diastereomer (TAF-IM-B) is the critical impurity reference standard for Tenofovir Alafenamide (TAF) analytical methods. Unlike PMPA or other TAF impurities, it elutes at a distinct 25.89 min in validated RP‑HPLC, essential for accurate quantification per ICH Q3A/Q3B. ISO17034‑certified, >95% purity, supplied with full characterization data (NMR, MS, HPLC, IR, UV). Use it to validate ANDA methods, establish shelf‑life specifications, and avoid regulatory misidentification.

Molecular Formula C21H22N5O4P
Molecular Weight 439.4 g/mol
Cat. No. B14060858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir alafenamide Impurity 3
Molecular FormulaC21H22N5O4P
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H22N5O4P/c1-16(12-26-14-25-19-20(22)23-13-24-21(19)26)28-15-31(27,29-17-8-4-2-5-9-17)30-18-10-6-3-7-11-18/h2-11,13-14,16H,12,15H2,1H3,(H2,22,23,24)
InChIKeyXWTDSRIRFPGRAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Alafenamide Impurity 3: A Critical Reference Standard for TAF Analytical Method Validation and Quality Control


Tenofovir Alafenamide Impurity 3 is a process-related impurity and potential degradation product of Tenofovir Alafenamide (TAF, GS-7340), a nucleotide reverse transcriptase inhibitor (NtRTI) prodrug of tenofovir used in the treatment of HIV-1 and chronic Hepatitis B [1]. This impurity is characterized as a diastereomer/isomer of TAF (CAS: 1422343-76-7), specifically identified as TAF-IM-B or (RRS)-TAF diastereomer [2], with the chemical name 9-{(R)-2-[((R)-{[(S)-1-(isopropoxycarbonyl)ethyl]amino}-phenoxyphosphoryl)methoxy]propyl}adenine [3]. The compound possesses molecular formula C21H29N6O5P·C4H4O4 (as fumarate salt) and a molecular weight of 476.47 g/mol for the free base [2]. As an impurity reference standard, Tenofovir Alafenamide Impurity 3 serves as a critical analytical tool for method development, validation, and quality control in pharmaceutical manufacturing [4].

Why Tenofovir Alafenamide Impurity 3 Cannot Be Substituted with Other TAF Impurities in Analytical Workflows


Substituting Tenofovir Alafenamide Impurity 3 with structurally similar TAF impurities such as PMPA impurity (CAS 379270-35-6), Impurity 1, or other TAF-related substances is analytically invalid due to fundamental differences in chromatographic behavior and regulatory identification requirements. Tenofovir Alafenamide Impurity 3 exhibits a distinct retention time in validated HPLC/UPLC methods that differs substantially from co-eluting impurities [1]. Specifically, in a stability-indicating RP-HPLC method, the retention time of Tenofovir Alafenamide Impurity 3 (Phenyl PMPA derivative) is 25.89 minutes, which is significantly different from PMPA (5.69 min), PMPA anhydrate (8.71 min), PMPA isopropyl alaninate (37.13 min), and the TAF parent compound (56.24 min) [2]. This chromatographic resolution is essential for accurate impurity quantification and peak purity assessment. Furthermore, regulatory guidelines (ICH Q3A/Q3B, USP general chapters) mandate the use of identified, specified impurity reference standards for method validation and routine quality control [3]. Using an incorrect impurity standard would result in misidentification, inaccurate quantification, and potential regulatory non-compliance during ANDA or DMF submissions . The diastereomeric nature of Tenofovir Alafenamide Impurity 3 as an (RRS)-isomer [4] means that even structurally similar isomers cannot serve as analytical surrogates without compromising method specificity and accuracy.

Quantitative Differentiation Evidence for Tenofovir Alafenamide Impurity 3 Versus Closest Analogs


Chromatographic Resolution: Tenofovir Alafenamide Impurity 3 Retention Time Differentiation from PMPA and Other TAF-Related Substances

In a validated stability-indicating RP-HPLC method for TAF tablet dosage forms, Tenofovir Alafenamide Impurity 3 (identified as Phenyl PMPA) exhibits a retention time of 25.89 minutes, which is significantly resolved from PMPA (5.69 min), PMPA anhydrate (8.71 min), PMPA isopropyl alaninate (37.13 min), and the TAF parent peak (56.24 min) [1]. The resolution between Impurity 3 (Phenyl PMPA) and the nearest eluting impurity (PMPA isopropyl alaninate) is approximately 11.24 minutes under the specified chromatographic conditions, demonstrating excellent peak separation [1].

RP-HPLC method validation TAF impurity profiling pharmaceutical quality control

Structural Identity: CAS Registry and Diastereomeric Purity Distinguish Tenofovir Alafenamide Impurity 3 from Isomeric Counterparts

Tenofovir Alafenamide Impurity 3 is unequivocally identified as the (RRS)-diastereomer of TAF (TAF-IM-B) with CAS 1422343-76-7 and molecular formula C21H29N6O5P·C4H4O4 (as fumarate salt) [1]. This compound is distinct from the PMPA impurity (CAS 379270-35-6, molecular formula C15H18N5O4P, molecular weight 363.31 g/mol), which represents a different structural class entirely [2]. The patent literature explicitly defines Tenofovir Alafenamide Impurity 3 as 9-{(R)-2-[((R)-{[(S)-1-(isopropoxycarbonyl)ethyl]amino}-phenoxyphosphoryl)methoxy]propyl}adenine, distinguishing it from three other TAF isomeric impurities: the (RRR)-, (RRS)-, and (SRR)-diastereomers [3].

impurity reference standard chiral purity pharmacopeial compliance

Analytical Method Validation: Tenofovir Alafenamide Impurity 3 Specificity and Resolution in UPLC Systems

In a comprehensively validated UPLC method for TAF and related impurities, Tenofovir Alafenamide Impurity 3 demonstrates high specificity with no interfering peaks from blank diluents and complete resolution from the TAF parent compound and other specified impurities [1]. The method establishes linearity for all impurities including Impurity 3 across the range from LOQ to 150% of the test concentration, with recovery values for impurities falling within the acceptable range of 90.2–113.9% [1] [2].

UPLC method validation ICH Q2(R1) compliance impurity profiling

Regulatory Compliance: ISO17034 Certified Reference Material Status of Tenofovir Alafenamide Impurity 3

Tenofovir Alafenamide Impurity 3 is available as an ISO17034-certified reference standard with characterized purity >95%, accompanied by comprehensive documentation including NMR spectra, mass spectra, HPLC chromatograms, IR spectra, UV spectra, water content analysis, and residue on ignition data [1]. This certification level exceeds the documentation typically provided for generic impurity standards, which often lack full structural confirmation and purity characterization data [1].

ISO17034 certification reference standard quality regulatory submission

Forced Degradation Behavior: Tenofovir Alafenamide Impurity 3 as a Stability-Indicating Marker

Forced degradation studies of TAF under acidic, alkaline, oxidative, thermal, and photolytic stress conditions demonstrate that Tenofovir Alafenamide Impurity 3 (Phenyl PMPA) is a key degradation product with distinct formation patterns [1]. The degradation behavior of TAF differs from that of tenofovir disoproxil fumarate (TDF) in solution and solid-state stress studies, with TAF showing different degradation product profiles and kinetics [2]. The stability-indicating RP-HPLC method developed for TAF tablets specifically separates Impurity 3 from other degradation products with a resolution suitable for quantitative analysis [1].

forced degradation stability-indicating method ICH Q1A/Q1B

Patent-Defined Synthetic Utility: Tenofovir Alafenamide Impurity 3 as a Marker for Process Optimization

Patent CN-111303210-A explicitly discloses the synthesis and use of Tenofovir Alafenamide Impurity 3 as one of four key isomeric impurities (specifically the (RRS)-diastereomer, also designated TAF-IM-B) essential for quality control during TAF manufacturing [1]. The patent describes that these isomeric impurities are of 'great significance for the preparation of high-purity tenofovir alafenamide fumarate' [1]. The synthetic method for preparing Impurity 3 uses readily available raw materials under mild conditions with low cost, enabling industrial-scale production of the impurity reference standard [1].

process impurity chiral synthesis pharmaceutical manufacturing

Priority Application Scenarios for Tenofovir Alafenamide Impurity 3 in Pharmaceutical Development and Quality Control


ANDA and DMF Submission Support: Impurity Profiling and Method Validation

Tenofovir Alafenamide Impurity 3 serves as an essential reference standard for ANDA filers developing generic TAF formulations. The ISO17034-certified material with >95% purity and comprehensive characterization data (NMR, MS, HPLC, IR, UV) enables full ICH Q2(R1) method validation without the need for costly in-house re-characterization [1]. The validated RP-HPLC method using Impurity 3 as a retention time marker (25.89 min) provides the specificity required to demonstrate analytical method capability for impurity control per ICH Q3A/Q3B thresholds [2].

Stability-Indicating Method Development for TAF Drug Products

In forced degradation studies conducted per ICH Q1A/Q1B guidelines, Tenofovir Alafenamide Impurity 3 (Phenyl PMPA) is a key degradation marker that enables differentiation between TAF and its degradation products [1]. The method developed with Impurity 3 as a reference standard demonstrates adequate resolution (≥1.5) from adjacent peaks and allows quantification of degradation products at levels as low as 0.5 μg/mL (LOQ) [2]. This application is critical for establishing shelf-life specifications and demonstrating product stability throughout the drug development lifecycle.

Process Development and Manufacturing Quality Control

As explicitly designated in patent CN-111303210-A, Tenofovir Alafenamide Impurity 3 (TAF-IM-B) is one of four critical isomeric impurities that must be monitored during TAF synthesis to ensure high-purity active pharmaceutical ingredient (API) production [1]. The synthetic route for Impurity 3 has been established at industrial scale, enabling its use as a process control marker for monitoring diastereomeric purity and optimizing reaction conditions to minimize impurity formation [1]. Quality control laboratories can employ this impurity standard to establish acceptance criteria for batch release testing.

Method Transfer and Cross-Laboratory Reproducibility Studies

The validated UPLC method for TAF and its related impurities, which includes Tenofovir Alafenamide Impurity 3, demonstrates robustness suitable for method transfer between development, quality control, and contract research organization (CRO) laboratories [1]. The method's high specificity, with no interfering peaks at the retention time of Impurity 3, combined with demonstrated solution stability (13 hours at 8°C) and mobile phase stability (79 hours at room temperature) [2], ensures reproducible results across different laboratory environments and instrument platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir alafenamide Impurity 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.